molecular formula C12H17BrN2 B12964434 (2-(4-Bromophenyl)piperidin-2-yl)methanamine

(2-(4-Bromophenyl)piperidin-2-yl)methanamine

Cat. No.: B12964434
M. Wt: 269.18 g/mol
InChI Key: GMYNJCHTMYQSRD-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)piperidin-2-yl)methanamine is an organic compound that features a piperidine ring substituted with a bromophenyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)piperidin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)piperidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and selectivity are essential for understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Chlorophenyl)piperidin-2-yl)methanamine: Similar structure with a chlorine atom instead of bromine.

    (2-(4-Fluorophenyl)piperidin-2-yl)methanamine: Similar structure with a fluorine atom instead of bromine.

    (2-(4-Methylphenyl)piperidin-2-yl)methanamine: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2-(4-Bromophenyl)piperidin-2-yl)methanamine imparts unique chemical and physical properties, such as increased molecular weight and potential for specific interactions with biological targets. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

[2-(4-bromophenyl)piperidin-2-yl]methanamine

InChI

InChI=1S/C12H17BrN2/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-15-12/h3-6,15H,1-2,7-9,14H2

InChI Key

GMYNJCHTMYQSRD-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)(CN)C2=CC=C(C=C2)Br

Origin of Product

United States

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